Dimethyldiallylammonium

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

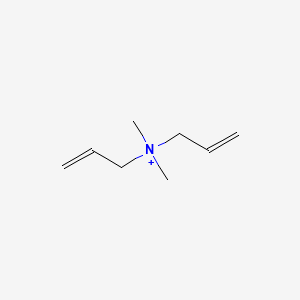

Structure

2D Structure

3D Structure

属性

CAS 编号 |

48042-45-1 |

|---|---|

分子式 |

C8H16N+ |

分子量 |

126.22 g/mol |

IUPAC 名称 |

dimethyl-bis(prop-2-enyl)azanium |

InChI |

InChI=1S/C8H16N/c1-5-7-9(3,4)8-6-2/h5-6H,1-2,7-8H2,3-4H3/q+1 |

InChI 键 |

YIOJGTBNHQAVBO-UHFFFAOYSA-N |

SMILES |

C[N+](C)(CC=C)CC=C |

规范 SMILES |

C[N+](C)(CC=C)CC=C |

其他CAS编号 |

48042-45-1 28301-34-0 |

同义词 |

Cat-Floc PDADMAC PDDA polymer PDMDAAC poly(diallyldimethylammonium chloride) poly(diallyldimethylammonium) chloride poly(dimethyldiallyl ammonium chloride) poly-DMDAA poly-N,N-dimethyl-N,N-diallylammonium bromide poly-N,N-dimethyl-N,N-diallylammonium chloride polydiallydimethylammonium chloride polydimethyl diallylammonium chloride |

产品来源 |

United States |

Historical Context and Evolution of Dimethyldiallylammonium Polymerization Research

The journey of dimethyldiallylammonium chloride (DADMAC) and its subsequent polymerization into poly(diallyldimethylammonium chloride) (PDADMAC) is a story of overcoming fundamental chemical challenges and progressively unlocking a versatile class of materials.

Prior to the mid-20th century, the polymerization of monomers containing more than one vinyl group was generally expected to produce cross-linked, insoluble polymers. This posed a significant barrier to the development of water-soluble polymers from such monomers. A breakthrough occurred in 1957 when Professor George Butler and his colleagues at the University of Florida reported the successful synthesis of a water-soluble, non-cross-linked polymer from diallyl quaternary ammonium (B1175870) salts. researchgate.netatamanchemicals.comwikipedia.org This was a remarkable finding at the time, as it defied the prevailing understanding of divinyl polymerization. Butler proposed an alternating intramolecular-intermolecular chain propagation mechanism, which he termed "cyclopolymerization." researchgate.net This mechanism involves the formation of cyclic repeating units within the polymer chain, preventing cross-linking and rendering the resulting polymer soluble.

The initial research focused on understanding this novel polymerization process. Early studies confirmed that the polymerization of DADMAC proceeds via a radical mechanism, predominantly forming five-membered pyrrolidinium (B1226570) rings in the polymer backbone. atamanchemicals.comwikipedia.org However, a complete and detailed elucidation of the polymer's structure and the reaction pathway had to await the development of more advanced analytical techniques. It was not until 2002 that comprehensive NMR studies provided definitive confirmation of the five-membered ring structure and the intricacies of the cyclopolymerization mechanism. atamanchemicals.comwikipedia.org

Over the decades, research has evolved from fundamental studies of the polymerization mechanism to optimizing the synthesis process to achieve higher molecular weights and better control over the polymer architecture. researchgate.net Significant efforts have been dedicated to improving the purity of the DADMAC monomer, as impurities were found to hinder the polymerization process and limit the final molecular weight of the polymer. researchgate.net The development of controlled/"living" radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has opened new avenues for synthesizing PDADMAC with well-defined molecular weights and narrow polydispersity, allowing for more precise tailoring of its properties for specific applications. researchgate.netnih.govrsc.org

The timeline below highlights key milestones in the evolution of this compound polymerization research:

| Year | Milestone | Significance |

| 1957 | Professor George Butler reports the synthesis of water-soluble polymers from diallyl quaternary ammonium salts. researchgate.netatamanchemicals.comwikipedia.org | Introduced the concept of cyclopolymerization, overcoming the challenge of cross-linking in divinyl monomers. |

| 1970s | Investigations into the influence of polymerization conditions on the intrinsic viscosity of PDADMAC. | Focused on process optimization to achieve higher molecular weight polymers. |

| 2002 | Detailed structural elucidation of PDADMAC using NMR spectroscopy. atamanchemicals.comwikipedia.org | Provided definitive proof of the five-membered pyrrolidinium ring structure. |

| Late 2000s/Early 2010s | Application of controlled radical polymerization techniques (e.g., RAFT) to DADMAC polymerization. researchgate.net | Enabled the synthesis of well-defined PDADMAC with controlled molecular weight and architecture. |

| Present | Focus on the development of novel copolymers and functional materials based on this compound for advanced applications. mdpi.comrsc.org | Expanding the scope of PDADMAC-based materials into new and specialized areas. |

Significance of Cationic Polyelectrolytes in Contemporary Science and Engineering

Cationic polyelectrolytes, with PDADMAC being a prominent example, are polymers that possess a positive charge along their molecular chains. This high charge density is a key attribute that underpins their immense significance across a multitude of scientific and engineering disciplines. atamanchemicals.com The electrostatic interactions between these positively charged polymers and negatively charged surfaces or particles are the driving force behind their wide-ranging applications.

In water treatment , cationic polyelectrolytes like PDADMAC are extensively used as coagulants and flocculants. atamanchemicals.comiropolymer.comatamankimya.comyuncangchemical.comyuncangchemical.comatamanchemicals.com They effectively neutralize the negative surface charges of suspended particles such as silt, clay, algae, and bacteria in water. atamanchemicals.comiropolymer.comyuncangchemical.com This charge neutralization allows the particles to agglomerate into larger flocs, which can then be easily removed through sedimentation or filtration, leading to improved water clarity. iropolymer.comyuncangchemical.com

The pulp and paper industry represents another major area of application for PDADMAC. atamankimya.comamazon-chem.cnamazon-chem.cnangchaochem.com It serves as a highly effective retention aid, improving the retention of fine fibers and fillers in the paper sheet. researchgate.netamazon-chem.cnangchaochem.com This not only enhances the quality and strength of the paper but also improves the efficiency of the papermaking process by reducing the loss of materials into the process water. amazon-chem.cnangchaochem.com Furthermore, it acts as an "anionic trash catcher," neutralizing detrimental anionic substances in the pulp that can interfere with the papermaking process. amazon-chem.cnangchaochem.com

In the realm of personal care and cosmetics , cationic polyelectrolytes are valued for their conditioning properties. atamanchemicals.comlabelinsight.comspecialchem.com In hair care products, for instance, the positively charged polymer deposits onto the negatively charged surface of the hair, forming a thin film that reduces static, improves combability, and imparts a smooth feel. specialchem.com

The biomedical field is an emerging area where the unique properties of dimethyldiallylammonium-based polymers are being explored. Their cationic nature allows them to interact with negatively charged biological molecules like DNA and proteins, making them potential candidates for gene delivery vectors. atamanchemicals.com They are also being investigated for use in antimicrobial coatings for medical devices and as components of drug delivery systems. atamanchemicals.comatamanchemicals.comresearchgate.netmdpi.com

The following table summarizes the key properties of cationic polyelectrolytes and their corresponding applications:

| Property | Mechanism of Action | Key Applications |

| High Cationic Charge Density | Electrostatic attraction and neutralization of negative charges. iropolymer.comyuncangchemical.com | Water Treatment (Flocculation), Papermaking (Retention Aid), Personal Care (Conditioning). atamanchemicals.comamazon-chem.cnspecialchem.com |

| Water Solubility | Presence of hydrophilic ionic groups. | Facilitates use in aqueous systems for various applications. |

| Film-Forming Ability | Deposition onto surfaces to form a continuous film. specialchem.com | Personal Care (Hair and Skin Conditioning), Coatings. labelinsight.comspecialchem.com |

| Biocompatibility (in some cases) | Interaction with biological systems without significant adverse effects. researchgate.net | Biomedical (Gene Delivery, Drug Delivery, Antimicrobial Coatings). atamanchemicals.comatamanchemicals.commdpi.com |

Scope of Academic Inquiry into Dimethyldiallylammonium and Its Derivatives

Cyclopolymerization Mechanisms of Diallyldiallylammonium Monomers

Unlike typical vinyl monomers, the DADMAC monomer contains two non-conjugated allyl double bonds. google.com During polymerization, the reaction proceeds through an alternating intramolecular-intermolecular chain propagation mechanism, known as cyclopolymerization. This process involves the formation of cyclic repeating units within the main polymer chain. rsc.orghbni.ac.in The result is a linear, soluble polymer despite the monomer having two unsaturated functionalities. wikipedia.orggoogle.com

Radical Cyclopolymerization Kinetics and Reaction Pathways

The radical polymerization of DADMAC is a complex process influenced by several factors, including monomer concentration. mdpi.com Kinetic studies have revealed that the reaction often deviates from ideal kinetic models, with the rate of polymerization increasing exponentially with monomer concentration. mdpi.com This is attributed to a linear increase in the ratio of the propagation rate constant (k_p) to the square root of the termination rate constant (k_t^0.5) as the DADMAC concentration rises. mdpi.comtandfonline.com

R_p = k[M]^β[I]^α

Where:

[M] is the monomer concentration.

[I] is the initiator concentration.

β and α are the reaction orders with respect to the monomer and initiator, respectively.

Research has shown that the reaction order with respect to the monomer (β) is often significantly greater than 1, sometimes reaching values as high as 2.6 to 3.48, depending on the specific comonomers and conditions. researchgate.netresearchgate.net The reaction order with respect to the initiator (α) is typically around 0.5, which is characteristic of bimolecular termination in radical polymerization. mdpi.comresearchgate.netuomustansiriyah.edu.iq The activation energy for the homopolymerization of DADMAC has been reported to be in the range of 69.3 kJ/mol. acs.org

The polymerization pathway involves an initial attack of a radical on one of the allyl groups of the DADMAC monomer. This is followed by an intramolecular cyclization step, where the newly formed radical attacks the second allyl group on the same monomer unit, forming a cyclic structure. This cyclized radical then propagates by reacting with another monomer, continuing the chain growth. rsc.org

Chain Propagation and Termination Phenomena in Cyclopolymerization

Chain propagation in DADMAC polymerization is characterized by the rapid succession of an intermolecular addition step followed by an intramolecular cyclization. The efficiency of this cyclization is very high, with studies showing that the resulting polymer contains very few unreacted pendant double bonds (typically 0.1-3.0%). researchgate.net The electrostatic interactions between the cationic monomer and the propagating radical chains play a significant role, affecting the rate of propagation. mdpi.com

Termination of the growing polymer chains primarily occurs through bimolecular reactions between two macroradicals. uomustansiriyah.edu.iq This can happen via two main mechanisms:

Combination (or Coupling): Two growing chains join together to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one macroradical to another, resulting in two separate polymer chains, one with a saturated end and the other with an unsaturated end.

In persulfate-initiated systems, an additional termination pathway exists through the reaction of propagating radicals with chlorine atoms generated from the redox reaction between persulfate and chloride ions. tandfonline.com Chain transfer to the monomer can also occur, which limits the final molecular weight of the polymer. tandfonline.comgoogle.com

Formation of Pyrrolidinium (B1226570) vs. Piperidinium (B107235) Ring Structures

The intramolecular cyclization step during DADMAC polymerization can theoretically lead to two different ring structures: a five-membered pyrrolidinium ring or a six-membered piperidinium ring. wikipedia.orgatamanchemicals.com The formation of the five-membered ring involves a "head-to-tail" addition of the radical to the second double bond, while the six-membered ring would result from a "head-to-head" addition.

Overwhelming evidence from numerous studies, particularly those using ¹³C-NMR spectroscopy, has conclusively shown that the polymerization of DADMAC almost exclusively forms the kinetically favored five-membered pyrrolidinium ring structure. wisa.org.zaqut.edu.aucore.ac.ukresearchgate.net The formation of the six-membered piperidinium ring is considered negligible in the conventional free-radical polymerization of DADMAC. wikipedia.org The resulting polymer consists of these pyrrolidinium rings connected by ethylene (B1197577) bridges. researchgate.net The preference for the five-membered ring is a key structural feature of polyDADMAC. researchgate.netacs.org

Homopolymerization Dynamics of this compound Chloride (DMDAAC)

The homopolymerization of DMDAAC is a complex process involving cyclopolymerization, where the monomer, containing two double bonds, forms a five-membered ring structure within the polymer backbone. Understanding the dynamics of this reaction is essential for producing polymers with desired molecular weights and properties.

Kinetic Modeling and Rate Equations

The kinetics of DMDAAC homopolymerization have been investigated to establish mathematical models that describe the rate of polymerization (R_p). These models are crucial for process optimization and control. The general form of the rate equation for free-radical polymerization is often expressed as:

R_p = k[M]^x[I]^y

where:

R_p is the rate of polymerization.

[M] is the monomer concentration.

[I] is the initiator concentration.

x and y are the reaction orders with respect to the monomer and initiator, respectively.

Studies have shown that the polymerization of DMDAAC often deviates from the classical theory where x=1 and y=0.5. For instance, in the homopolymerization of DMDAAC and its derivatives, the reaction order with respect to the monomer concentration has been found to be significantly higher than 1. mdpi.comnih.gov

One study determined the rate equation for the homopolymerization of DMDAAC to be R_p1 = k_1 [I]^0.72 [M]^1.92. mdpi.com This deviation from ideal kinetics is attributed to the complexities of the cyclopolymerization mechanism and the influence of the ionic nature of the monomer. A kinetic model for the polymerization of DMDAAC in a concentrated aqueous solution with a persulfate initiator described the process by considering the formation of primary radicals through both activated initiator decomposition and a redox reaction between S₂O₈²⁻ and Cl⁻ ions. researchgate.net It also accounted for chain propagation via monomer cation associates and termination by the combination of cyclized polymer radicals. researchgate.net

The polymerization rate equation for the copolymerization of DMDAAC with acrylamide (B121943) (AM) also shows a high dependence on the total monomer concentration, with the exponent for [M] being greater than 2.5 in several cases. researchgate.netsciengine.comciac.jl.cn

Effect of Reaction Parameters on Polymerization Activity

The rate and outcome of DMDAAC polymerization are highly sensitive to various reaction parameters.

The concentration of the DMDAAC monomer plays a significant role in its polymerization. Generally, an increase in monomer concentration leads to a higher polymerization rate. mdpi.comnih.gov This is because a higher concentration of monomer molecules increases the probability of collisions with growing polymer chains, thus accelerating the propagation step.

Research has shown a direct relationship between increasing monomer concentration and an increase in the polymerization rate and conversion. mdpi.comnih.gov In one study, the polymerization rate of DMDAAC increased as the monomer concentration was raised from 1.5 mol/L to 3.5 mol/L. mdpi.comnih.gov The relationship between the polymerization rate and monomer concentration was found to be R_p1 ∝ [M]^1.92. mdpi.comnih.gov

However, in some copolymerization systems, an excessively high monomer concentration can lead to a decrease in the intrinsic viscosity of the resulting polymer. aip.org This can be attributed to diffusion limitations as the polymer precipitates. aip.org

| Monomer | Substituent | Polymerization Rate Equation |

| DMDAAC | Methyl | R_p1 = k_1 [I]^0.72 [M]^1.92 |

| MPDAAC | Propyl | R_p2 = k_2 [I]^0.74 [M]^1.93 |

| MADAAC | Amyl | R_p3 = k_3 [I]^0.75 [M]^1.89 |

The concentration of the initiator is a critical factor that directly influences the rate of polymerization. A higher initiator concentration generally results in a faster polymerization rate because more primary free radicals are generated to initiate polymer chains. mdpi.comd-nb.info

Studies have demonstrated that the polymerization rate of DMDAAC increases with an increase in initiator concentration within a certain range. mdpi.com For instance, the polymerization rate of DMDAAC was observed to increase when the initiator concentration was raised from 0.01 mol/L to 0.03 mol/L. mdpi.com The relationship between the polymerization rate and initiator concentration was determined to be approximately R_p ∝ [I]^0.72 for DMDAAC. mdpi.com This exponent being slightly higher than the theoretical value of 0.5 for ideal free-radical polymerization suggests that chain termination may involve mechanisms other than simple bimolecular termination of polymer radicals. d-nb.info

However, an excessive amount of initiator can lead to a decrease in the molecular weight of the polymer. mdpi.com This is due to an increased rate of termination reactions and the potential for chain transfer to the initiator. mdpi.com

| Monomer | Slope of lg R_p vs lg [I] |

| DMDAAC | 0.72 |

| MPDAAC | 0.74 |

| MADAAC | 0.75 |

Temperature has a profound effect on the polymerization of DMDAAC. According to the Arrhenius equation, the rate constant of a reaction increases with temperature, leading to a higher polymerization rate. mdpi.comnih.gov

An increase in temperature generally accelerates the polymerization rate. mdpi.comnih.govscispace.com However, excessively high temperatures can lead to a decrease in the molecular weight of the polymer due to an increased rate of chain transfer reactions and initiator decomposition. scispace.com

| Monomer | Activation Energy (E_a) (kJ/mol) |

| DMDAAC | 96.70 |

| MPDAAC | 97.25 |

| MADAAC | 100.23 |

Initiator Concentration Effects

Influence of Monomer Impurities on Polymerization Performance

The purity of the DMDAAC monomer is a critical factor that significantly impacts the polymerization process and the properties of the final polymer. nih.govgoogle.com The presence of impurities, which can be by-products from the monomer synthesis, can have a detrimental effect on the polymerization performance. mdpi.com

Impurities can act as chain transfer agents or inhibitors, leading to a decrease in the molecular weight and a broadening of the molecular weight distribution of the resulting PDMDAAC. nih.gov For example, impurities such as the intermediate product allyldimethylamine and the byproduct allyl alcohol have been shown to rapidly decrease the intrinsic viscosity of PDMDAAC when added to a purified monomer solution. nih.gov The type and concentration of these impurities are considered key factors influencing the polymerization and the molecular weight of the polymer product. nih.govgoogle.com

To mitigate the negative effects of impurities, complexing agents like EDTA are sometimes added during polymerization. asianpubs.org EDTA can chelate metal ions that may be present as impurities and catalyze side reactions, thereby improving the intrinsic viscosity of the polymer. asianpubs.org The development of methods to quantify impurities in the DMDAAC monomer solution is crucial for establishing quality standards and understanding their precise effects on polymerization. nih.gov

Copolymerization Studies of this compound

The copolymerization of this compound chloride (DMDAAC) with various monomers has been extensively studied to tailor the properties of the resulting polymers for specific applications. These studies provide fundamental insights into the reactivity of DMDAAC and the characteristics of the copolymers formed.

Copolymerization with Acrylamide and Derivatives

Copolymers of DMDAAC and acrylamide (AM) are of significant commercial importance, particularly as flocculants and wet-strength agents in the paper industry. researchgate.netmdpi.com The inclusion of the cationic DMDAAC monomer with the non-ionic acrylamide allows for the creation of polyelectrolytes with a tunable charge density and molecular weight. acs.org

The reactivity ratios of DMDAAC (r₁) and acrylamide (r₂) in copolymerization are crucial for understanding the composition and structure of the resulting copolymer chain. Studies have consistently shown that acrylamide is significantly more reactive than DMDAAC.

Reported reactivity ratios for the DMDAAC/AM system vary slightly depending on the specific reaction conditions, but generally indicate a strong preference for the incorporation of acrylamide into the growing polymer chain. For instance, at 45°C, the reactivity ratios were determined to be r_DMDAAC = 0.14 and r_AM = 6.11. sciengine.com Other studies have reported similar values, with r_DMDAAC ranging from 0.03 to 0.12 and r_AM between 6 and 7. acs.orgnih.gov This disparity in reactivity means that in a batch polymerization, the initially formed polymer chains will be rich in acrylamide, and the proportion of DMDAAC will increase as the acrylamide monomer is depleted.

The higher reactivity of acrylamide is attributed to its lower activation energy for polymerization compared to DMDAAC. acs.orgnih.gov The conversion of acrylamide is generally faster and more complete than that of DMDAAC under similar reaction conditions. acs.orgnih.gov For example, in one study, the highest conversion for AM was 96%, while for DMDAAC it was 68%. acs.orgnih.gov This suggests that the presence of acrylamide is essential for the effective incorporation of DMDAAC into the copolymer. acs.orgnih.gov

Table 1: Reactivity Ratios of DMDAAC and Acrylamide

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (DMDAAC) | r₂ (AM) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| DMDAAC | Acrylamide | 0.14 | 6.11 | 45 | sciengine.com |

| DMDAAC | Acrylamide | 0.03 - 0.12 | 6 - 7 | Not Specified | acs.orgnih.gov |

A notable phenomenon observed during the free-radical copolymerization of DMDAAC with acrylamide is the potential for gelation, or the formation of a crosslinked polymer network. tandfonline.com This is particularly evident at specific monomer feed compositions.

In one study, gelation occurred specifically when the monomer feed composition was 20/80 DMDAAC/AA at a total monomer concentration of 4 mol/L and a temperature of 40°C. tandfonline.com The gel point, the point at which an infinite network first appears, was observed at 51% conversion. tandfonline.com The resulting gels exhibited high swelling ratios, ranging from 700 to 1400. tandfonline.com

The proposed mechanism for this gelation involves significant allylic hydrogen abstraction by the growing polymer radical, a characteristic feature of allyl polymerization. tandfonline.com This process can lead to branching and ultimately crosslinking. The addition of a chain-transfer agent, such as 2-propanol, was found to reduce crosslinking and prevent gelation by limiting the growth of the polymer chains. tandfonline.com

The method of monomer addition during copolymerization can significantly influence the properties of the final DMDAAC-acrylamide copolymer. Due to the large difference in reactivity ratios, a simple batch process can lead to a heterogeneous copolymer with an uneven distribution of monomer units.

To achieve a more uniform copolymer structure and control the molecular weight, various feeding strategies can be employed. For instance, in water-in-oil emulsion polymerization, the controlled addition of a chain transfer agent like sodium formate (B1220265) during the reaction can lead to a more controllable polymerization profile, reduced gel formation, and higher solution viscosity, indicating a higher molecular weight. google.com The use of an oil-soluble initiator, such as 2,2'-azo-bis(2,4-dimethylvaleronitrile), has also been shown to be beneficial in these systems. google.com

Systematic studies have shown that both the copolymer composition (controlled by the feed ratio of monomers) and the average molecular weight (controlled by the initiator concentration) are statistically significant variables affecting the performance of these copolymers in applications like dewatering. acs.org The optimal chemical composition can vary depending on the desired application and polymer dosage. acs.org

Gelation Phenomena in Copolymerization Systems

Copolymerization with Other Diallyl Quaternary Ammonium (B1175870) Salts

DMDAAC can be copolymerized with other diallyl quaternary ammonium salt monomers to create polymers with tailored properties. This approach allows for the modification of properties such as lipophilicity and molecular weight.

For example, DMDAAC has been copolymerized with methyl benzyl (B1604629) diallyl ammonium chloride (DAMBAC). mdpi.com The introduction of the benzyl group from DAMBAC can enhance the lipophilicity of the resulting copolymer compared to the DMDAAC homopolymer. mdpi.com Research has shown that copolymerizing DMDAAC with a small amount of DAMBAC can significantly increase the relative molecular weight of the polymer. mdpi.com

In another study, DMDAAC was copolymerized with N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA). dntb.gov.uanih.gov It was found that the DMAPMA monomer is more reactive than DMDAAC in radical copolymerization, leading to copolymers that are always enriched in DMAPMA units. dntb.gov.uanih.gov

Copolymerization with Natural Polymers and Biomacromolecules

Graft copolymerization is a method used to modify the properties of natural polymers by attaching synthetic polymer chains to their backbone. DMDAAC and its copolymers with acrylamide have been successfully grafted onto various natural polymers, including starch and guar (B607891) gum. researchgate.netncsu.edu This process imparts the cationic character of the synthetic polymer onto the natural backbone, creating materials with unique properties.

For instance, starch has been grafted with a copolymer of acrylamide and DMDAAC using an initiation system to create a flocculant. researchgate.net The method of monomer addition was found to be crucial; acrylamide's higher reactivity can inhibit the grafting of DMDAAC. ncsu.edu Similarly, guar gum has been modified by grafting with poly(acrylamide-co-diallyldimethylammonium chloride) to create a novel fixative for use in the papermaking industry. ncsu.edu

Horseradish peroxidase (HRP) has also been used as an enzyme to initiate the graft polymerization of DMDAAC onto starch. uminho.pt This enzymatic approach offers a greener alternative to traditional chemical initiators. The resulting graft copolymers combine the biodegradability and low cost of the natural polymer with the functionality of the synthetic polymer. mdpi.com

Impact of Monomer Constitution on Copolymerization Behavior

The copolymerization of this compound chloride (DADMAC) is significantly influenced by the constitution of the comonomer. The reactivity, charge density, and steric properties of the partnering monomer dictate the kinetics of the reaction, the composition of the resulting copolymer, and its final properties.

When copolymerized with acrylamide (AM), a well-studied system, DADMAC exhibits significantly lower reactivity. nih.govacs.orgcapes.gov.br The conversion of AM is generally faster and more complete than that of DADMAC under similar conditions. nih.govacs.org For instance, in one study, the highest conversion for AM reached 96%, whereas for DADMAC it was only 68%. nih.govacs.org This disparity is quantified by their reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer. The reactivity ratio for DADMAC (r_DADMAC) is consistently much lower than that for acrylamide (r_AM), indicating that a growing chain ending in an acrylamide radical prefers to add another acrylamide monomer, and a chain ending in a DADMAC radical also prefers to add an acrylamide monomer. nih.govvot.pl This difference is often attributed to the greater steric hindrance of the diallyl structure of DADMAC compared to the smaller acrylamide molecule. nih.govacs.org

The electrostatic interactions between the cationic DADMAC and the growing polymer chain also play a crucial role. capes.gov.brmdpi.com In copolymerization with other charged monomers, such as 1,3-bis(N,N,N-trimethylammonium)-2-propylmethacrylate dichloride (di-M), the charge density and the location of the charge influence reactivity. epfl.chresearchgate.netacs.org Despite having a four-fold lower cationic charge per monomer unit length, DADMAC's reactivity was found to be much lower than that of di-M, highlighting the dominant influence of the growing radical's location and steric factors over charge density alone in this specific pairing. epfl.chresearchgate.netacs.org

Copolymerization with N-vinylformamide (NVF) presents a different kinetic profile. While the polymerization rate of NVF is also higher than that of DADMAC, the difference in their reactivity ratios is less pronounced compared to the DADMAC/AM pair. vot.pl This suggests that substituting acrylamide with its less toxic isomer, NVF, can modify the polymer incorporation and final structure. vot.pl The copolymerization of DADMAC with N,N-dimethylacrylamide (DMAA) has also been studied, with reactivity ratios determined by methods such as Finemann-Ross and Kelen-Tudos. researchgate.net

Reactivity Ratios in DADMAC Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (DADMAC) | r2 (Comonomer) | Reference |

|---|---|---|---|---|

| DADMAC | Acrylamide (AM) | 0.03 - 0.12 | 4.6 - 7.0 | nih.gov, acs.org, vot.pl |

| DADMAC | N-vinylformamide (NVF) | 0.13 | 1.92 | vot.pl |

| DADMAC | 1,3-bis(N,N,N-trimethylammonium)-2-propylmethacrylate dichloride (di-M) | Lower than di-M | Higher than DADMAC | epfl.ch, researchgate.net |

Advanced Polymerization Techniques and Architectures

To overcome challenges in polymerizing DADMAC and to create well-defined polymer structures, advanced polymerization techniques have been employed. These methods offer greater control over molecular weight, architecture, and functionality.

Inverse Emulsion Polymerization

Inverse emulsion polymerization is a robust technique for producing high molecular weight poly(DADMAC) and its copolymers in a latex form. researchgate.netseppic.com In this process, an aqueous solution of the hydrophilic monomer (DADMAC) is dispersed as fine droplets within a continuous oil phase, stabilized by a water-in-oil emulsifier with a low Hydrophilic-Lipophilic Balance (HLB). seppic.comscientific.net Polymerization is typically initiated by either oil-soluble or water-soluble initiators. researchgate.net The resulting product is a stable water-in-oil latex containing submicroscopic, water-swollen polymer particles. researchgate.net

Typical Components in Inverse Emulsion Polymerization of DADMAC

| Component | Example(s) | Reference |

|---|---|---|

| Oil Phase | Petroleum ether, Kerosene, Isoparaffinic liquid | scientific.net, researchgate.net, dissertationtopic.net |

| Emulsifier (Low HLB) | Span 80, Tween 80, Sorbitan monooleate, Sodium di-2-ethyl-hexyl sulfosuccinate | scientific.net, researchgate.net, scientific.net |

| Initiator | Redox systems (e.g., K₂S₂O₈-NaHSO₃), Azo compounds (e.g., 2,2'-azobis(2-methylpropionamidine) dihydrochloride) | scientific.net, scientific.net, researchgate.net |

| Comonomer | Acrylamide (AM) | scientific.net, google.com, niscpr.res.in |

Controlled Polymerization Strategies

Conventional free-radical polymerization of DADMAC typically yields polymers with broad molecular weight distributions and limited architectural control. mdpi.com Controlled/living radical polymerization (CLRP) techniques have been adapted to address these limitations.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful CLRP method applicable to a wide range of monomers, including DADMAC, in aqueous solutions. nih.govresearchgate.net RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI). nih.govresearchgate.net However, the RAFT polymerization of DADMAC can be challenging due to the monomer's poor reactivity. nih.gov It is often classified as a "less activated" monomer, requiring specific chain transfer agents (CTAs) like xanthates or dithiocarbamates for effective control. nih.gov

Successful RAFT polymerization of DADMAC has been achieved using water-soluble xanthate-based CTAs (a process also known as MADIX - Macromolecular Design via Interchange of Xanthate). osti.govrsc.orgresearchgate.net Studies have demonstrated that using trithiocarbonate (B1256668) and xanthate agents can produce poly(DADMAC) with PDIs approaching 1.10. researchgate.net These living systems allow for chain extension through the sequential addition of monomer, confirming the controlled nature of the polymerization. researchgate.net This control enables the synthesis of advanced architectures like double hydrophilic block copolymers. osti.govresearchgate.net

Atom Transfer Radical Polymerization (ATRP) is another CLRP technique that has been used for DADMAC, particularly in surface-initiated polymerization to create grafted structures. researchgate.netspringerprofessional.de

Research Findings on RAFT Polymerization of DADMAC

| CTA Type | Key Findings | Resulting Polymer Properties | Reference |

|---|---|---|---|

| Xanthate-based (MADIX) | Effective for controlling polymerization of "less activated" DADMAC monomer. | Controlled molecular weight; PDI values as low as 1.12. Enables synthesis of block copolymers. | nih.gov, osti.gov, researchgate.net, rsc.org |

| Trithiocarbonate | Excellent agreement between theoretical and experimental molecular weights. | Narrow polydispersities (PDI ≈ 1.10); living character confirmed by chain extension. | researchgate.net |

Grafting Polymerization onto Substrates

Grafting polymerization is a versatile method for covalently attaching polymer chains to a substrate surface, thereby modifying its properties. mdpi.com Poly(DADMAC) has been grafted onto various materials to impart cationic charges, hydrophilicity, and other functional properties.

Cellulose (B213188) is a common substrate for grafting. Poly(DADMAC) has been successfully grafted onto cellulose filter membranes using surface-initiated ATRP. researchgate.netspringerprofessional.de In this process, the cellulose surface is first functionalized with an ATRP initiator, from which the DADMAC polymer chains are grown in a controlled manner. researchgate.netspringerprofessional.de This modification has been used to create membranes for the selective removal of anionic dyes. springerprofessional.de Free-radical initiation using systems like ceric salt/nitric acid has also been employed to graft acrylamide from a poly(DADMAC) backbone. tandfonline.com

Other substrates include silica (B1680970), where PDADMAC can be adsorbed via electrostatic attraction to the negatively charged surface, effectively modifying the surface charge for further applications like antibiotic removal. semanticscholar.orgmdpi.com Grafting has also been performed on silk fabrics and onto catheters to create antibacterial surfaces. nih.govscilit.com The grafting can be initiated through various means, including chemical initiators, radiation, or controlled radical polymerization techniques like ATRP and RAFT. mdpi.complantarchives.org For instance, SARA SI-ATRP (supplemental activator and reducing agent surface-initiated atom transfer radical polymerization) has been used to graft DADMAC-containing hydrogel films onto catheters to prevent biofilm formation. nih.gov

Grafting Polymerization of this compound onto Substrates

| Substrate | Grafting Method | Purpose/Application | Reference |

|---|---|---|---|

| Cellulose | Atom Transfer Radical Polymerization (ATRP) | Selective removal of anionic dyes | researchgate.net, springerprofessional.de |

| Catheters (Silicone) | SARA SI-ATRP | Create anti-biofilm and anti-bacterial surfaces | nih.gov |

| Silk | Free-radical polymerization | Modify dyeing properties | researchgate.net |

| Silica | Electrostatic Adsorption (Surface Modification) | Removal of antibiotics and anionic dyes | semanticscholar.org, mdpi.com |

| Starch | Gamma radiation | Not specified | frontiersin.org |

| Locust Bean Gum | Microwave irradiation | Removal of anionic dyes | plantarchives.org, ijacskros.com |

Spectroscopic Analysis of Polymer Structure

Spectroscopic techniques are indispensable tools for elucidating the structural intricacies of polymers. In the case of PDADMAC, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide critical insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the detailed structure of PDADMAC. rsc.org Studies have utilized both proton (¹H) and carbon-13 (¹³C) NMR to analyze the polymer's composition, including the identification of trace impurities and the elucidation of its chain structure. rsc.orgwisa.org.za

The free-radical polymerization of the diallyldiallylammonium chloride (DADMAC) monomer results in a polymer structure featuring quaternary ammonium groups within five-membered pyrrolidine (B122466) rings that are integrated into the polymer backbone. atamanchemicals.comcore.ac.uk ¹³C-NMR spectroscopy has been instrumental in confirming the prevalence of this five-membered pyrrolidine ring system. core.ac.uk In the cis isomer of this structure, the N⁺-methyl groups are non-equivalent, leading to the appearance of two distinct signals in the ¹³C-NMR spectrum. core.ac.uk

¹H NMR has also been employed to monitor the polymerization of DADMAC and to assess the stability of the resulting polymer under various conditions. For instance, ¹H NMR spectra have shown that the chemical structure of PDADMAC remains stable even after prolonged exposure to basic conditions at elevated temperatures. osti.gov The analysis of NMR spectra provides valuable information on the polymer's structural integrity and potential degradation pathways. rsc.orgosti.gov

Table 1: Representative NMR Spectral Data for PDADMAC

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹³C | 52 - 54 | Non-equivalent N⁺-methyl groups in the cis isomer |

| ¹H | Varies | Used to monitor monomer conversion and polymer structure |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, thereby confirming the structure of PDADMAC. mdpi.comsemanticscholar.org The FTIR spectrum of PDADMAC exhibits several characteristic absorption bands that correspond to the different vibrational modes of its chemical bonds. mdpi.comroyalsocietypublishing.org

Key absorption bands observed in the FTIR spectrum of PDADMAC include those for C-H bond vibrations, C-N bond vibrations, and the quaternary ammonium group. mdpi.commdpi.com For instance, a distinct absorption band around 1464 cm⁻¹ is attributed to the quaternary ammonium group bound to chloride anions. mdpi.com Additionally, bands related to C-H stretching vibrations of methine, methylene, and methyl groups are typically observed in the 2800–3000 cm⁻¹ region. mdpi.com The presence and position of these bands confirm the successful polymerization and the integrity of the functional groups within the polymer structure. royalsocietypublishing.orgpotopk.com.pl

Table 2: Characteristic FTIR Absorption Bands for PDADMAC

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3020 | C-H bond vibration | mdpi.com |

| 2800 - 3000 | C-H stretching of methine, methylene, and methyl groups | mdpi.com |

| ~1471 | C-H bond vibration | mdpi.com |

| ~1464 | Quaternary ammonium group | mdpi.com |

| ~1408 | C-N bond vibration | mdpi.com |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

Determination of Molecular Weight and Polydispersity

The molecular weight and its distribution (polydispersity) are critical parameters that significantly influence the physical and chemical properties of polymers, including their effectiveness as flocculants. mdpi.com

Gel Permeation Chromatography (GPC) with Multi-Angle Laser Light Scattering (MALLS)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), coupled with a Multi-Angle Laser Light Scattering (MALLS) detector is a powerful and widely used technique for determining the absolute molecular weight and polydispersity of polymers like PDADMAC. researchgate.netmdpi.com This method separates molecules based on their hydrodynamic volume in solution. mdpi.com

In a typical GPC-MALLS analysis, the polymer solution is passed through a column packed with porous gel particles. Larger molecules elute faster than smaller ones. mdpi.com The MALLS detector then measures the intensity of light scattered by the polymer molecules at multiple angles, which allows for the direct calculation of the weight-average molecular weight (Mw) without the need for column calibration with polymer standards. mdpi.com

Research has reported a range of molecular weights for PDADMAC, from tens of thousands to over a million g/mol , with polydispersity indices (Mw/Mn) that can vary depending on the synthesis conditions. wikipedia.orgresearchgate.netmdpi.com For example, one study reported a Mw of 1.034 × 10⁶ g/mol with a polydispersity of 2.421 for a high molecular weight PDADMAC sample. researchgate.net Another study on a copolymer of DMDAAC reported a Mw of 5.637 × 10⁵ g/mol with a polydispersity index of 1.464. mdpi.com

Table 3: Examples of Molecular Weight Data for PDADMAC from GPC-MALLS

| Sample | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (Mw/Mn) | Reference |

| High Molar Mass PDADMAC | 1.034 × 10⁶ | 2.421 | researchgate.net |

| Poly(DMDAAC-co-DAMBAC) | 5.637 × 10⁵ | 1.464 | mdpi.com |

| Medium Molecular Weight PDADMAC | 200,000 - 350,000 | Not specified | |

| High Molecular Weight PDADMAC | 400,000 - 500,000 | Not specified |

Intrinsic Viscosity Measurements as an Indicator of Molar Mass

Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution and is directly related to its molar mass. mdpi.com This relationship is described by the Mark-Houwink-Sakurada equation: [η] = K * M^a, where [η] is the intrinsic viscosity, M is the viscosity-average molecular weight, and K and 'a' are constants that depend on the specific polymer-solvent system and temperature. lsu.edumalvernpanalytical.com

By measuring the intrinsic viscosity of a PDADMAC solution, typically using a capillary viscometer such as an Ubbelohde viscometer, and using predetermined K and 'a' values, the molar mass of the polymer can be estimated. mdpi.comyuncangchemical.com The intrinsic viscosity of PDADMAC solutions is influenced by factors such as the concentration of added salts; it generally decreases with increasing salt concentration due to the screening of electrostatic repulsions between the charged groups on the polymer chain. yuncangchemical.com For PDADMAC in a 1 M NaCl solution at 30 °C, the Mark-Houwink equation has been reported as [η] = 1.12 x 10⁻⁴ * M⁰.⁸². yuncangchemical.com

Intrinsic viscosity is often used as a key parameter during the synthesis of PDADMAC to monitor the progress of the polymerization and to optimize reaction conditions to achieve a desired molecular weight. mdpi.comresearchgate.net For instance, studies have investigated how factors like monomer concentration, initiator concentration, and reaction temperature affect the final intrinsic viscosity of the polymer. mdpi.com

Table 4: Mark-Houwink-Sakurada Parameters for PDADMAC

| Solvent System | Temperature (°C) | K (x 10⁻⁴ dL/g) | a | Reference |

| 1 M NaCl | 30 | 1.12 | 0.82 | yuncangchemical.com |

Conformational Studies of Poly(this compound Chloride) in Solution

The conformation of PDADMAC chains in solution plays a crucial role in its performance in various applications. Due to the high density of cationic charges along its backbone, PDADMAC chains exhibit strong electrostatic repulsions between monomer units. arxiv.org This leads to a more extended or rod-like conformation in solution, especially in low ionic strength environments. atamanchemicals.comarxiv.org

The conformation of PDADMAC is highly sensitive to the ionic strength of the solution. In the absence of added salt, the electrostatic repulsions are strong, resulting in an extended chain conformation. arxiv.org The addition of salt, such as sodium chloride, screens these electrostatic interactions, causing the polymer chains to adopt a more coiled or compact conformation. arxiv.orgimt.si This change in conformation can be observed through variations in the solution's viscosity and hydrodynamic radius. arxiv.orgresearchgate.net

Studies using dynamic light scattering (DLS) have investigated the behavior of PDADMAC in aqueous solutions. researchgate.net These studies have shown that factors like polymer molecular weight and salt concentration influence the chain conformations. researchgate.net At higher shear frequencies, phenomena such as intra-polymer associations, stretching of polymer chains, and inter-polymer aggregations can occur, which are also dependent on the ionic strength of the solution. researchgate.net The tendency for the polymer chains to be in a more extended conformation contributes to its effectiveness as a flocculant by facilitating bridging between particles. atamanchemicals.com

Influence of Ionic Strength on Macromolecular Conformation

The conformation of PDADMAC macromolecules in solution is highly sensitive to the ionic strength of the medium. nih.gov In low ionic strength solutions, the polymer chains adopt a more extended or stretched conformation. This is due to the electrostatic repulsion between the positively charged quaternary ammonium groups along the polymer backbone. conicet.gov.ar As the ionic strength increases with the addition of a salt like sodium chloride (NaCl), these electrostatic repulsions are screened by the salt ions. beilstein-journals.orgnih.gov This screening effect allows the polymer chains to adopt a more coiled or collapsed conformation. beilstein-journals.org

This change in conformation has a direct impact on the solution's properties. For instance, the intrinsic viscosity of a PDADMAC solution decreases significantly as the ionic strength increases. nih.govyuncangchemical.com Experimental studies have shown that the intrinsic viscosity can drop from 3400 cm³/g in a 10⁻⁴ M NaCl solution to 100 cm³/g in a 2 M NaCl solution. nih.gov This decrease in viscosity is a direct consequence of the transition from an extended to a more compact, coiled macromolecular structure. beilstein-journals.org

The hydrodynamic diameter of PDADMAC molecules also changes with ionic strength. Dynamic light scattering (DLS) measurements have indicated that the diffusion coefficient of the polymer molecules is approximately 1.3×10⁻⁷ cm²/s in the ionic strength range of 5×10⁻⁴ to 10⁻² M, which corresponds to a hydrodynamic diameter of about 38.5 nm. nih.gov At higher ionic strengths, the diffusion coefficient shows a slight decrease. nih.gov By extrapolating data to zero ionic strength, researchers have estimated the contour length of the polyelectrolyte molecule to be 240 nm and the backbone diameter to be 0.85 nm. nih.gov

The transition from an extended to a coiled conformation with increasing ionic strength also affects the growth of multilayer films made with PDADMAC. beilstein-journals.org At higher ionic strengths, the more coiled polymer chains allow for a greater number of molecules to be adsorbed onto a surface, leading to increased surface coverage. beilstein-journals.org

It is important to note that even at high ionic strengths, where the polymer chains are more collapsed, they can still remain in a relatively expanded state compared to neutral polymers, with a significant length-to-width ratio. researchgate.net The transition to a true random coil conformation is typically observed at ionic strengths greater than 0.1 M. researchgate.net

Table 1: Effect of Ionic Strength on the Intrinsic Viscosity of PDADMAC

| Ionic Strength (NaCl Concentration, M) | Intrinsic Viscosity (cm³/g) | Macromolecular Conformation |

|---|---|---|

| 10⁻⁴ | 3400 nih.gov | Extended |

| 0.1 | - | Intermediate |

| 0.5 | - | Coiled |

| 2 | 100 nih.gov | Collapsed |

Data sourced from experimental studies illustrating the general trend.

Charge Density Distribution and its Impact on Polyelectrolyte Behavior

PDADMAC is characterized as a strong polyelectrolyte with a high cationic charge density. atamanchemicals.comatamankimya.com This is because each monomer unit contains a quaternary ammonium group, which carries a permanent positive charge that is independent of the solution's pH. nih.govdtu.dk This high and constant charge density is a primary driver of its behavior in various applications, particularly in its function as a coagulant and flocculant where it neutralizes negatively charged colloidal materials. atamankimya.comwikipedia.org

The charge density of PDADMAC plays a crucial role in its interaction with surfaces and other molecules. When adsorbing onto a negatively charged surface, such as silica, the high positive charge density of PDADMAC not only neutralizes the surface charge but can lead to a significant overcharging, resulting in a net positive surface charge. dtu.dk The extent of this charge reversal is influenced by the pH of the solution, which affects the charge density of the surface. dtu.dk

In the formation of polyelectrolyte multilayers (PEMs) with an anionic polyelectrolyte like poly(sodium 4-styrenesulfonate) (PSS), the charge density of PDADMAC dictates the structure and growth of the films. The strong electrostatic interactions lead to the formation of inter-polyelectrolyte complexes. beilstein-journals.org The charge compensation within these multilayers can be both intrinsic (between the polycation and polyanion) and extrinsic (involving counterions from the salt solution). beilstein-journals.orgmdpi.com At higher ionic strengths, the screening effect of the salt ions enhances the role of extrinsic charge compensation. beilstein-journals.org

The effective charge of the PDADMAC macromolecule in solution is less than its nominal charge due to the condensation of counterions. researchgate.net Electrophoretic measurements have shown that the electrokinetic charge of PDADMAC molecules is positive and decreases with increasing ionic strength. nih.gov For example, the effective ionization degree of the macromolecule was found to be 13% at an ionic strength of 5×10⁻⁴ M and decreased to 8% at 0.15 M. nih.gov This indicates that a significant portion of the polymer's charge is neutralized by condensed counterions.

The charge density also has a profound effect on the viscoelastic properties of complexes formed between PDADMAC and anionic polyelectrolytes. uc.eduacs.org By copolymerizing diallyldimethylammonium chloride (DADMAC) with a neutral monomer, the charge density of the resulting polymer can be reduced. uc.eduacs.org Studies have shown that decreasing the charge density has a similar effect to increasing the salt concentration, leading to a higher water content and faster relaxation dynamics in the polyelectrolyte complexes. uc.eduacs.org This tunability of charge density allows for the optimization of material properties for specific applications. uc.edu

Table 2: Investigated Properties of PDADMAC Related to Charge Density

| Property | Observation | Influencing Factors | Reference |

|---|---|---|---|

| Surface Charge Density | Estimated as (5.8 ± 0.2) × 10⁻²⁰ C/μm² on a polycation layer | Outermost deposited layer in LbL films | figshare.comacs.org |

| Electrokinetic Charge | Positive, varies from 84 to 51 elementary charges | Ionic Strength (decreases with increasing ionic strength) | nih.gov |

| Effective Ionization Degree | 13% at 5×10⁻⁴ M, 8% at 0.15 M ionic strength | Ionic Strength | nih.govresearchgate.net |

| Interaction with Surfaces | Leads to charge reversal and overcharging on negative surfaces | pH, surface charge density | dtu.dk |

| Polyelectrolyte Complexation | Forms complexes with anionic polyelectrolytes, properties tunable by charge density | Ionic strength, charge density of co-polymers | uc.eduacs.org |

Synthesis and Purification Methodologies of Dimethyldiallylammonium Monomer

Industrial Synthesis Routes

Single-Stage vs. Two-Step Synthetic Approaches

Single-Stage Synthesis: In the single-stage, or one-step, method, dimethylamine (B145610), allyl chloride, and an alkali such as sodium hydroxide (B78521) are reacted together in a single reaction vessel. google.com This approach is often favored in industrial settings due to its simplicity and potential for high throughput. nih.gov However, a significant drawback of the one-step method is the propensity for the formation of numerous byproducts. nih.govgoogle.com These impurities can include unreacted starting materials, intermediate products like dimethylallylamine and its hydrochloride salt, and byproducts from side reactions such as allyl alcohol and allyl aldehyde. google.comnih.govresearchgate.net The presence of these impurities can negatively impact the subsequent polymerization process, leading to lower molecular weight polymers. google.com

Two-Step Synthesis: The two-step method separates the synthesis into two distinct stages: tertiary amination and quaternization. nih.govgoogle.com In the first step, dimethylamine is reacted with allyl chloride to form the intermediate, dimethylallylamine. This intermediate is then separated and purified before proceeding to the second step, where it is reacted with another equivalent of allyl chloride to form the final DMDAAC monomer. nih.govgoogle.com This separation and purification of the intermediate tertiary amine is a key advantage of the two-step process, as it allows for the removal of many impurities before the final quaternization step. nih.govgoogle.com Consequently, the two-step method generally yields a monomer of higher purity, which is crucial for producing high-performance polymers. nih.govnih.gov While traditionally more common in laboratory settings, advancements have made this approach viable for cleaner industrial production. nih.govresearchgate.net

| Synthesis Approach | Description | Advantages | Disadvantages |

| Single-Stage | All reactants (dimethylamine, allyl chloride, alkali) are combined in a single reactor. google.com | Simple process, mature technology, high yield. nih.gov | High level of byproducts, complex purification, lower purity monomer. nih.govgoogle.com |

| Two-Step | Involves the initial synthesis and purification of the intermediate dimethylallylamine, followed by quaternization. nih.govgoogle.com | High-purity monomer, good polymerization performance. nih.gov | More complex process. |

Optimization of Reaction Conditions for High Purity

Achieving high purity in DMDAAC synthesis, regardless of the chosen route, necessitates careful control and optimization of reaction conditions. Key parameters that are manipulated to maximize yield and minimize impurity formation include:

pH Control: Maintaining the pH within a specific range, typically between 12 and 14, is crucial. google.com This alkaline environment facilitates the reaction while minimizing the formation of undesirable aldehyde byproducts. google.com

Reactant Concentration and Addition Strategy: A key strategy for improving purity is to maintain a low concentration of allyl chloride and a high concentration of dimethylamine throughout the reaction. google.com This can be achieved through the gradual or portion-wise addition of allyl chloride. google.comgoogle.comwipo.int This approach favors the desired reaction pathway and suppresses side reactions.

Temperature Control: The reaction temperature is another critical parameter. The initial stages of the reaction are often conducted at low temperatures, for instance below 10°C, to control the exothermic reaction and prevent unwanted side reactions. google.comgoogle.com Subsequent steps may involve heating to drive the reaction to completion. chemicalbook.com

Catalyst and Medium: The choice of alkali and solvent can significantly influence the reaction outcome. For instance, replacing sodium hydroxide with a mixed alkali solution of Al(OH)₃ sol and ammonia (B1221849) water has been shown to reduce the hydrolysis of allyl chloride, thereby preventing the formation of byproducts like allyl alcohol and allyl aldehyde. google.com The use of water as a reaction medium is common, though organic solvents may be used in specific purification steps. google.comresearchgate.net

Impurity Identification and Mitigation in Monomer Synthesis

The presence of impurities in the DMDAAC monomer can significantly hinder its polymerization, leading to polymers with lower molecular weights and reduced performance. researchgate.netgoogle.com Common impurities include:

Unreacted Raw Materials: Residual dimethylamine and allyl chloride. nih.gov

Intermediate Products: Dimethylallylamine and its hydrochloride salt. google.comnih.gov

Byproducts: Allyl alcohol and allyl aldehyde, which can form from the hydrolysis of allyl chloride. nih.govresearchgate.netgoogle.com Sodium chloride is also a major byproduct when sodium hydroxide is used as the alkali. google.com

These volatile impurities can be identified and quantified using techniques such as gas chromatography (GC) coupled with liquid-liquid extraction. nih.govresearchgate.net

Mitigation Strategies:

Controlled Reactant Addition: As mentioned earlier, the staged or slow addition of allyl chloride helps to maintain a low concentration, thereby reducing the likelihood of side reactions. google.comgoogle.comwipo.int

pH Management: Maintaining a high pH (12-14) minimizes the formation of aldehydes. google.com

Use of Alternative Alkalis: Employing alkalis that are less prone to causing hydrolysis of allyl chloride, such as a combination of Al(OH)₃ sol and ammonia water, can effectively reduce the formation of allyl alcohol and allyl aldehyde. google.com

Reaction in a Closed System: Using a pressure-resistant, closed reaction vessel can prevent the loss of volatile dimethylamine, ensuring it fully participates in the reaction. wipo.int

Advanced Purification Techniques for Enhanced Polymerization Performance

To achieve the high purity required for producing high molecular weight PDADMAC, various advanced purification techniques are employed after the initial synthesis. These methods are designed to remove the identified impurities.

Distillation: Reduced pressure distillation is an effective method for removing volatile impurities from the monomer product. google.com

Crystallization and Recrystallization: This is a powerful technique for purifying the DMDAAC monomer. google.com By dissolving the crude product in a suitable solvent and then allowing it to crystallize, a high-purity solid monomer can be obtained, leaving impurities behind in the solvent. google.com This process can be repeated (recrystallization) to further enhance purity. nih.gov

Filtration: Suction filtration is used to remove solid impurities, most notably sodium chloride, which precipitates during the reaction. google.comgoogle.com

Decolorization: Activated carbon is often used to decolorize the monomer solution, removing colored impurities and further enhancing its purity. google.com

Solvent Extraction: This technique, often used in conjunction with analytical methods like GC, can also be applied on a larger scale to selectively remove certain impurities. nih.govresearchgate.net

By employing these advanced purification techniques, it is possible to produce a high-purity DMDAAC monomer with very low levels of impurities, which is essential for the synthesis of high-performance polymers for demanding applications. wipo.intgoogle.com

Advanced Materials Science Applications of Poly Dimethyldiallylammonium Chloride Systems

Polyelectrolyte Complexes and Multilayer Assemblies

The ability of PDADMAC to form complexes with anionic polymers and to be integrated into multilayered thin films is central to its application in materials science. These structures are built upon the fundamental electrostatic interactions between the positively charged quaternary ammonium (B1175870) groups on the PDADMAC backbone and various negatively charged species.

Polyelectrolyte complexes (PECs) are formed through the electrostatic attraction between oppositely charged polyelectrolytes. researchgate.net The interaction between the cationic PDADMAC and anionic polyelectrolytes, such as copolymers of acrylamide (B121943) and sodium acrylate (B77674) or poly(sodium 4-styrenesulfonate) (PSS), leads to the formation of these complexes. researchgate.netmdpi.com The driving force for this complexation is largely attributed to the increase in entropy that results from the release of small counter-ions. researchgate.net

The formation of PECs can be a multi-step process. For instance, when PSS and PDADMAC solutions are mixed, primary complex aggregates form instantly in an uncontrolled manner, leading to phase separation. mdpi.com These aggregates can then be resolubilized in the presence of an electrolyte like sodium chloride (NaCl) under heating and stirring to form a homogeneous, viscous PEC solution. mdpi.com The electrolyte shields the electrostatic interactions between the polycation and polyanion, allowing for the dissolution of the aggregate. mdpi.com Subsequent removal of the salt allows the electrostatic interactions to dominate again, leading to the formation of a physically crosslinked hydrogel. mdpi.com

Characterization of these complexes reveals key structural and stoichiometric information. Studies on PECs formed between PDADMAC and various anionic copolymers have shown that precipitated complexes are typically of a 1:1 stoichiometric ratio concerning the ionic binding groups. researchgate.net A multimodal characterization of films made from PDADMAC and PSS has indicated that the resulting structure is not a stratified, layered system but rather an inter-polyelectrolyte film where the polymer chains are intermingled. beilstein-journals.orgnih.govscience.gov

Table 1: Characterization of PDADMAC-Based Polyelectrolyte Complexes

| Characterization Method | Finding | Reference |

|---|---|---|

| Elemental Analysis | Confirms 1:1 stoichiometry of ionic binding in precipitated complexes. | researchgate.net |

| Thermogravimetry | Used to characterize the thermal properties and composition of precipitates. | researchgate.net |

| ζ-potential Measurements | Determines the surface charge of complex particles in dispersion, confirming stabilization by excess polyelectrolyte. | researchgate.net |

| Turbidity Measurements | Indicates that the turbidity maximum often occurs near the charge neutralization point of the polyelectrolytes. | researchgate.net |

| X-ray Photoelectron Spectroscopy | Provides insight into the internal structure and composition of the polyelectrolyte multilayers. nih.gov | nih.gov |

The layer-by-layer (LbL) self-assembly technique is a versatile method for creating ultrathin, multilayered films with controlled architecture at the nanoscale. latech.edu The process involves the sequential adsorption of oppositely charged materials onto a substrate. latech.eduudel.edu In a typical process involving PDADMAC, a negatively charged substrate is first immersed in a solution containing the cationic PDADMAC, which adsorbs to the surface, reversing the surface charge to positive. After a rinsing step to remove non-adsorbed polymer, the substrate is immersed in a solution of a negatively charged species (a polyanion, nanoparticle, or dye), which adsorbs onto the PDADMAC layer. latech.eduworldscientific.com This process of alternating exposure to cationic and anionic solutions, with intermittent rinsing, is repeated to build up a multilayered film with nanometer-scale precision. latech.edu The forces governing this assembly are primarily electrostatic, but can also include hydrogen bonding and hydrophobic interactions. latech.edu

The LbL technique's versatility allows for the incorporation of a wide variety of materials with PDADMAC. The choice of the anionic component, or "counterion," can range from other polyelectrolytes to functional nanoparticles.

Nanoparticles: PDADMAC has been used to assemble various nanoparticles into ordered multilayer films.

Silica (B1680970) Nanoparticles: Thin films have been constructed by alternately adsorbing negatively charged silica colloids and PDADMAC. latech.edupku.edu.cn

Gold Nanoparticles: Gold nanoparticles can be coated with an anionic polymer like poly(sodium 4-styrene sulfonate) (PSS) and then assembled layer-by-layer with PDADMAC. mcgill.ca The stability and composition of these layers can be influenced by factors like pH. mcgill.ca

Halloysite Nanotubes: Ordered multilayers containing halloysite, a nanoclay, have been formed through sequential adsorption with PDADMAC. latech.edu

PLGA Nanoparticles: Biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been coated with PDADMAC in LbL systems, where the deposition is highly dependent on the pH due to its influence on the charge of the underlying anionic polymer layer. nih.gov

Counterions in Solution: The type of counteranion present in the polyelectrolyte solutions during the LbL process can also influence the properties of the resulting film. In the assembly of PSS/PDADMAC multilayers on upconverting nanoparticles (UCNPs), the use of different counterions (e.g., F⁻, Cl⁻, Br⁻) in the coating solution was found to affect the coating's composition, thermal decomposition, and its effectiveness in protecting the nanoparticles from disintegration. bohrium.com Coatings prepared using fluoride (B91410) or chloride counterions were most effective at slowing nanoparticle disintegration in a phosphate (B84403) buffer solution. bohrium.com

The integration of functional materials into PDADMAC-based LbL films imparts specific optical and electrochemical properties to the assemblies.

Optical Properties: The regular, linear growth of LbL films can be monitored by UV-visible spectrophotometry, where the absorbance at a characteristic wavelength increases proportionally with the number of deposited bilayers. worldscientific.com This precise control over the film composition allows for the creation of materials with tailored optical responses. For example, a multilayer film fabricated with PDADMAC and a 1,3-bisdicyanovinylindane dye exhibited reversible color-switching properties, acting as a sensor for acid and alkali conditions. nih.gov

Electrochemical Properties: LbL films incorporating electrochemically active species demonstrate unique properties for applications in sensors and energy devices.

Electrochromism: Films self-assembled from PDADMAC and sodium decatungstate exhibit electrochromic and photoelectrochromic behavior, meaning their optical properties can be changed by an applied electrical potential. udel.eduosti.govacs.org

Electrochemical Sensing: A gold electrode modified with an LbL film of PDADMAC and a water-soluble cobalt tetrasulfophthalocyanine showed reversible redox behavior and could act as a sensitive electrochemical sensor for hydrogen peroxide. nih.gov

Improved Battery Performance: When a sulfonated poly(fluorenyl ether ketone) (SPFEK) membrane was modified with a PDADMAC/PSS LbL film, the permeability of vanadium ions was significantly suppressed. rsc.org This resulted in a vanadium redox flow battery with higher coulombic efficiency and longer self-discharge stability. rsc.org

Table 2: Examples of PDADMAC-Based Layer-by-Layer Assemblies and Their Properties

| Anionic Component | Substrate | Key Property/Application | Reference(s) |

|---|---|---|---|

| Sodium Decatungstate | Quartz, ITO-electrode | Electrochromic and photoelectrochromic behavior. | osti.gov, udel.edu, acs.org |

| meso-tetrakis(4-carboxyphenyl)porphyrin | Glass | Linear increase in absorbance with layer number, uniform film growth. | worldscientific.com |

| Cobalt Tetrasulfophthalocyanine | Gold | Reversible redox behavior, electrochemical sensing of H₂O₂. | nih.gov |

| Poly(sodium styrene (B11656) sulfonate) (PSS) | SPFEK Membrane | Reduced vanadium ion permeability, improved battery efficiency. | rsc.org |

Layer-by-Layer Self-Assembly Techniques utilizing Poly(Dimethyldiallylammonium Chloride)

Electrostatic Self-Assembly with Varied Counterions and Nanoparticles

Role in Colloidal Science and Flocculation Mechanisms

PDADMAC is widely used as a primary organic coagulant or flocculant in water treatment and other industrial processes involving colloidal suspensions. atamankimya.comgoogle.com Colloidal particles, which are often negatively charged, repel each other and remain suspended. atamankimya.com PDADMAC's high positive charge density and polymeric nature allow it to destabilize these suspensions and aggregate the particles into larger flocs that can be easily removed. atamankimya.comyuncangchemical.com

The flocculation process mediated by PDADMAC primarily occurs through two distinct mechanisms: charge neutralization and bridging flocculation. yuncangchemical.comresearchgate.net

Charge Neutralization: This mechanism relies on the strong cationic nature of PDADMAC. yuncangchemical.com The positively charged quaternary ammonium groups along the polymer chain adsorb onto the surface of negatively charged colloidal particles. atamankimya.com This neutralizes the negative surface charge, reducing the electrostatic repulsion between particles and allowing them to aggregate via van der Waals forces. yuncangchemical.com A variation of this is the "electrostatic patch" mechanism, where high charge density polymers create localized patches of positive charge on a particle's surface, which can then attract bare negative sections of other particles. google.comresearchgate.net Flocs formed via charge neutralization are often smaller and less sensitive to shear forces. google.com This mechanism is typically associated with lower molecular weight PDADMAC. researchgate.net

Bridging Flocculation: This mechanism is dependent on the long-chain structure of high molecular weight PDADMAC. yuncangchemical.comresearchgate.net A single long polymer chain can adsorb onto multiple colloidal particles simultaneously, physically linking them together to form a "bridge". yuncangchemical.com This process aggregates small particles into much larger flocs, which settle more rapidly. yuncangchemical.com However, flocs formed by bridging are generally more sensitive to shear, which can break the polymer bridges and disrupt the flocs. google.com

Table 3: Comparison of Flocculation Mechanisms for PDADMAC

| Mechanism | Dominant PDADMAC Property | Description | Resulting Floc Characteristics | Reference(s) |

|---|---|---|---|---|

| Charge Neutralization / Patch | High Charge Density (often lower MW) | Polymer adsorbs onto particle surfaces, neutralizing negative charges or creating positive patches, reducing repulsion. | Smaller, more compact, less prone to shear disruption. | google.com, researchgate.net |

| Bridging Flocculation | High Molecular Weight (long polymer chains) | A single polymer chain physically links multiple particles together. | Larger, faster settling, more sensitive to shear. | yuncangchemical.com, google.com, researchgate.net |

Flocculant Performance in Various Media

Poly(diallyldimethylammonium chloride), commonly known as PDADMAC, is a high charge density cationic polyelectrolyte widely utilized as a primary organic coagulant and flocculant in various water treatment processes. atamanchemicals.com Its strong positive charge makes it highly effective at neutralizing negatively charged colloidal materials found in water. atamanchemicals.comatamankimya.com The primary mechanisms through which PDADMAC induces flocculation are charge neutralization and polymer bridging. researchgate.net For low molecular weight PDADMAC, charge neutralization is the dominant mechanism, leading to the formation of smaller, more compact flocs. researchgate.net

PDADMAC demonstrates effective performance across a broad spectrum of media. In drinking water purification, it is proficient in coagulating and flocculating both inorganic particles like silt and clay, and organic particles such as algae, bacteria, and viruses. atamankimya.com At higher concentrations, it can also remove natural organic matter like humic and fulvic acids. atamankimya.com This versatility makes it particularly useful for treating high-turbidity raw water, for instance, from rivers during flood seasons, where it effectively coagulates clay, silica, and microorganisms. made-in-china.com

The performance of PDADMAC has been studied in specific model systems as well. In kaolin (B608303) suspensions, a common model for turbid water, PDADMAC's effectiveness is linked to its high charge density. researchgate.net Studies comparing it to other flocculants have shown its distinct mechanism, which relies on charge neutralization to form compact flocs, in contrast to very high molecular weight polymers that operate primarily through polymer bridging to create more open floc structures. researchgate.net Furthermore, grafting PDADMAC onto natural polymers like cassava starch has been shown to improve the removal of turbidity and total suspended solids from kaolin suspensions, with performance increasing with higher grafting percentages. iaea.org

Table 1: Flocculation Performance of PDADMAC in Different Systems

| Media/System | Target Contaminants | Performance Highlights | Flocculation Mechanism | Citation(s) |

| Drinking Water | Silt, clay, algae, bacteria, viruses, humic/fulvic acids | Effective coagulation and flocculation; color removal. atamankimya.com | Charge Neutralization | atamankimya.com |

| Municipal & Industrial Wastewater | Negatively charged colloidal material, biological sludge | Reduces sludge volume, improves sludge dewatering. atamankimya.comyuncangchemical.com | Charge Neutralization | atamankimya.comyuncangchemical.com |

| Kaolin Suspension | Kaolin particles | Forms smaller, more compact flocs; performance depends on charge density. researchgate.net | Charge Neutralization | researchgate.net |

| Pulp and Paper Process Water | Pitch, latex, fillers | Controls disturbing substances, enhances retention and dewatering. atamankimya.com | Charge Neutralization, Bridging | atamankimya.com |

Integration in Hybrid Materials and Composites

The cationic nature and versatility of Poly(diallyldimethylammonium chloride) make it a valuable component in the fabrication of advanced hybrid materials and composites. Its ability to form stable electrostatic interactions allows for its integration into complex, multi-component systems with tailored properties.

Spherical Polyelectrolyte Brushes and Core-Shell Structures

PDADMAC is instrumental in the synthesis of core-shell structures and spherical polyelectrolyte brushes (SPBs), which are colloidal particles consisting of a solid core surrounded by a layer of charged polymer chains. d-nb.infonih.gov A common method for creating these structures is the layer-by-layer (LbL) assembly technique, where PDADMAC is deposited as a polycationic layer onto a negatively charged core or alternated with a polyanionic polymer like poly(sodium-4-styrene sulfonate) (PSS) to build up a multilayered shell. d-nb.inforsc.org